6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid
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Overview
Description
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has attracted growing attention due to its unique chemical structure and versatility, optical behaviors, and biological properties .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Chemical Reactions Analysis
The I2-mediated oxidative annulations of readily available substrates produced a variety of imidazo[1,5-a]pyridine derivatives efficiently in a one-pot manner . This synthetic approach is operationally simple and can be conveniently carried out on a gram scale .Scientific Research Applications
Ligand Synthesis for Radiopharmaceuticals
A study by Mundwiler et al. (2004) on mixed ligand tricarbonyl complexes, incorporating ligands like imidazole and pyridine derivatives, demonstrates the utility of compounds related to 6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid in radiopharmaceuticals. The research shows the potential of these compounds in labeling bioactive molecules for tracer applications in medical imaging, emphasizing the role of second ligands in modifying physico-chemical properties of the conjugates (Mundwiler et al., 2004).
Continuous Flow Synthesis
Herath et al. (2010) developed a continuous flow synthesis for imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid, highlighting an advancement in the synthesis process of related compounds. This method is a significant improvement over traditional in-flask methods, demonstrating the compound's relevance in facilitating streamlined synthesis of complex molecules (Herath et al., 2010).
Versatile Reagents in Drug Design
Ostrovskyi et al. (2011) discuss the synthesis of imidazo[4,5-b]pyridines, showcasing the versatility of related compounds as reagents in the design of pharmacophores widely used in medicinal chemistry. This study underscores the potential of such compounds in creating potent pharmacophores for drug development (Ostrovskyi et al., 2011).
Novel Synthesis Approaches
Crawforth and Paoletti (2009) report a one-pot synthesis of imidazo[1,5-a]pyridines, illustrating the adaptability of 6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid derivatives in synthesizing various substituents at crucial positions. This research highlights the efficiency of new synthesis approaches in creating diverse molecules for further scientific investigation (Crawforth & Paoletti, 2009).
Architectural Basis for Stable Carbenes
Research by Alcarazo et al. (2005) on imidazo[1,5-a]pyridine as a foundation for generating stable N-heterocyclic carbenes points to the architectural significance of compounds like 6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid in developing new chemical entities. This study provides insights into the structural modifications and applications of such compounds in creating novel carbenes for various chemical reactions (Alcarazo et al., 2005).
Safety And Hazards
While the specific safety and hazards for “6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid” are not available in the retrieved data, it’s generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Future Directions
Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]imidazo[1,5-a]pyridine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)15-8-4-5-9-10(11(17)18)14-7-16(9)6-8/h4-7H,1-3H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPXSMKBZSWOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C=NC(=C2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid |
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